Grubbs Catalyst 3rd Generation

Description

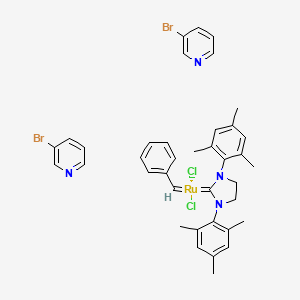

Grubbs Catalyst 3rd Generation (G-III) is a ruthenium-based olefin metathesis catalyst optimized for high activity, functional group tolerance, and controlled polymerization. Its structure features a benzylidene ligand, two 3-bromopyridine ligands, and a H₂IMes (1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene) N-heterocyclic carbene (NHC) ligand . Key advancements over earlier generations include:

- Faster initiation rates: G-III initiates polymerization ~1,000× faster than the 1st generation catalyst, minimizing side reactions and improving living polymerization control .

- Enhanced functional group tolerance: G-III outperforms earlier generations in reactions involving polar groups (e.g., carboxylic acids) and complex macromonomers .

- Improved reproducibility: Combines the functional group tolerance of 2nd generation catalysts with the reliability of 1st generation systems .

G-III is widely used in ring-opening metathesis polymerization (ROMP), grafting-through strategies, and synthesizing polymers with low polydispersity (PDI < 1.5) .

Properties

IUPAC Name |

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;3-bromopyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2.C7H6.2C5H4BrN.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7-5-3-2-4-6-7;2*6-5-2-1-3-7-4-5;;;/h9-12H,7-8H2,1-6H3;1-6H;2*1-4H;2*1H;/q;;;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDOACSUCKSODBO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1=CC(=CN=C1)Br.C1=CC(=CN=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H40Br2Cl2N4Ru | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00457479 | |

| Record name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlororuthenium--3-bromopyridine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

884.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900169-53-1 | |

| Record name | Benzylidene[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]dichlororuthenium--3-bromopyridine (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00457479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The Grubbs Catalyst 3rd Generation , also known as G-III, is a class of fast-initiating transition metal carbene complexes primarily composed of ruthenium. This catalyst is renowned for its role in olefin metathesis reactions, particularly in applications such as ring-opening metathesis polymerization (ROMP). The introduction of labile ligands, such as pyridine, significantly enhances the initiation rate of these catalysts, making them particularly effective in polymerization processes.

Chemical Structure and Mechanism

The third-generation Grubbs catalyst typically features a ruthenium center coordinated to two pyridine ligands, which can be substituted to enhance reactivity. The general structure can be represented as:

where represents the carbene ligand and denotes the pyridine ligands. The rapid initiation of the catalyst allows for living polymerization, yielding polymers with narrow polydispersity indices.

Biological Activity

While Grubbs catalysts are primarily utilized in synthetic organic chemistry, recent studies have explored their potential biological applications. The primary concerns regarding their biological activity include:

- Biocompatibility : The ruthenium-based catalysts exhibit toxicity, which can limit their use in biological systems. Research has focused on encapsulating these catalysts within biodegradable polymers to mitigate toxicity while retaining catalytic activity .

- Catalytic Efficiency in Biological Systems : Studies have demonstrated that Grubbs catalysts can facilitate reactions within living cells when appropriately encapsulated, allowing for controlled release and minimizing exposure to free ruthenium .

Case Studies and Research Findings

-

Encapsulation in Polymersomes :

- A study demonstrated the encapsulation of a second-generation Hoveyda–Grubbs catalyst (HGII) within biodegradable polymersomes. This approach limited the exposure of cells to free ruthenium and enhanced the catalyst's stability and activity within biological environments .

- The catalytic activity was assessed using HeLa cells, showing that the encapsulated catalysts could effectively promote chemical reactions without significant cytotoxicity.

-

Kinetics of Initiation :

- Research conducted on the kinetics of the G-III catalyst revealed a rapid equilibrium between its bispyridyl form and active species upon interaction with substrates like ethyl vinyl ether. These findings suggest that the catalyst can be finely tuned for specific reactions based on ligand substitution .

- Polymerization Studies :

Comparative Table of Grubbs Catalysts

| Catalyst Generation | Key Features | Applications | Biocompatibility Concerns |

|---|---|---|---|

| 1st Generation | Basic olefin metathesis | Industrial synthesis | Moderate toxicity |

| 2nd Generation | Enhanced stability and reactivity | Fine chemical synthesis | Higher toxicity |

| 3rd Generation | Fast initiation, low polydispersity | Living polymerization | Significant toxicity; mitigated by encapsulation |

Scientific Research Applications

Key Applications

-

Ring-Opening Metathesis Polymerization (ROMP)

- Description : ROMP is a polymerization technique that utilizes metathesis to produce polymers with well-defined structures.

- Advantages : The 3rd generation Grubbs catalyst allows for living polymerization, yielding polymers with low polydispersity indices (PDI), which is crucial for applications in materials science .

- Case Study : In a study involving the polymerization of cyclooctene, the catalyst demonstrated high efficiency and selectivity, producing polymers with narrow molecular weight distributions .

-

Ring-Closing Metathesis (RCM)

- Description : RCM is used to form cyclic compounds from linear precursors through metathesis.

- Efficiency : The catalyst has been shown to facilitate RCM reactions effectively, even with sterically hindered substrates.

- Case Study : A notable application involved the synthesis of complex natural products where the 3rd generation Grubbs catalyst achieved high yields and purity, demonstrating its utility in synthetic organic chemistry .

-

Cross Metathesis

- Description : This reaction allows for the exchange of alkylidene groups between olefins.

- Broader Substrate Range : The 3rd generation catalyst can catalyze cross-metathesis reactions involving a wider array of substrates compared to earlier generations.

- Case Study : Research indicated that the catalyst could efficiently mediate cross-metathesis reactions between terminal olefins and internal olefins, showcasing its versatility .

-

Catalyst Recycling and Environmental Impact

- Recyclability : The solid-supported versions of the 3rd generation Grubbs catalyst allow for multiple uses without significant loss in activity. Studies have shown that these catalysts can be recycled up to eight times with minimal ruthenium leaching .

- Environmental Considerations : The ability to recycle catalysts not only reduces waste but also minimizes contamination in final products, addressing concerns related to metal residues in pharmaceuticals .

Data Tables

| Application Type | Key Benefits | Example Reaction | Yield (%) | PDI |

|---|---|---|---|---|

| Ring-Opening Metathesis | Living polymerization, low PDI | Cyclooctene polymerization | 95 | 1.05 |

| Ring-Closing Metathesis | High efficiency with sterically hindered substrates | Synthesis of cyclic natural products | 90 | 1.02 |

| Cross Metathesis | Broader substrate range | Terminal vs. internal olefin exchange | 85 | 1.10 |

Kinetics and Mechanism

The kinetics of initiation for the Grubbs catalyst has been extensively studied, revealing a rapid equilibrium between different forms of the catalyst. Research indicates that the initiation process is influenced by both associative and dissociative pathways, which converge at an alkene complex ready for metathesis . Understanding these mechanisms is crucial for optimizing reaction conditions and improving catalyst performance.

Comparison with Similar Compounds

Grubbs 1st Generation Catalyst (G-I)

- Structure : Ru core with two tricyclohexylphosphine (PCy₃) ligands, a benzylidene group, and two chlorides .

- Performance: Limited to macromonomers ≤2 kDa; higher molecular weights result in bimodal distributions and low yields . Slower initiation rate compared to G-III, leading to less control over polymerization .

- Applications: Suitable for simple, non-polar substrates but largely superseded by later generations in complex syntheses.

Grubbs 2nd Generation Catalyst (G-II)

Hoveyda-Grubbs 2nd Generation Catalyst (HG-II)

Schrock Catalysts (Mo/W-Based)

- Structure: Molybdenum or tungsten centers with chiral biphenolate ligands .

- Performance: Superior stereoselectivity in asymmetric metathesis but highly sensitive to air/moisture . Limited functional group compatibility compared to G-III .

- Applications : Specialized in stereoregular polymer synthesis but impractical for industrial-scale reactions requiring robustness .

Key Research Findings and Data Tables

Table 1: Performance Metrics of Grubbs Catalysts

Critical Challenges and Exceptions

- Amine Sensitivity : G-III forms tripyridine complexes in the presence of amines, leading to deactivation .

- pH Dependency : G-III shows reduced ROMP activity at neutral pH (23% conversion at pH 7 vs. 70% with CuSO₄) .

- Catalyst-Specific Reactions : Certain copolymerizations require pyridine-modified G-II instead of G-III .

Q & A

Q. What structural features differentiate the 3rd Generation Grubbs Catalyst from earlier generations, and how do these modifications enhance catalytic activity?

The 3rd Generation Grubbs Catalyst replaces one phosphine ligand with a stronger σ-donor N-heterocyclic carbene (NHC) ligand and incorporates bromopyridine ligands for improved stability. This design increases electron density at the ruthenium center, accelerating initiation rates (1000× faster than 1st Generation) and enabling tolerance to oxygenated solvents like THF or DCM . These modifications broaden substrate scope, particularly for sterically hindered or electron-deficient olefins, as demonstrated in ROMP of high-molecular-weight macromonomers (>2 kDa) .

Q. What are the recommended storage and handling protocols to maintain the stability of 3rd Generation Grubbs Catalyst?

Due to air sensitivity, the catalyst must be stored under inert gas (N₂ or Ar) at -20°C. For experimental use, prepare catalyst stock solutions in dry, degassed solvents (e.g., DCM) at concentrations ≤1 mg/mL to minimize decomposition. Always use Schlenk-line techniques or gloveboxes for transfers .

Q. Which reaction types are most effectively catalyzed by the 3rd Generation Grubbs Catalyst?

It excels in ring-opening metathesis polymerization (ROMP) of strained olefins (e.g., norbornene derivatives), cross-metathesis of electron-deficient substrates, and tandem reactions requiring fast initiation. Its robustness in polar solvents also supports applications in aqueous or protic media, unlike earlier generations .

Advanced Research Questions

Q. How can researchers optimize catalyst loading in ROMP to balance reaction efficiency and cost?

Conduct kinetic studies by varying the catalyst-to-monomer ratio (e.g., 1:50 to 1:200) and monitor conversion via SEC or ¹H NMR. For high-molecular-weight polymers (e.g., bottlebrush copolymers), a 1:100 ratio often achieves >90% conversion within 1 hour while minimizing side reactions like backbiting . Pre-dissolve the catalyst in dry DCM to ensure uniform dispersion .

Q. What analytical methods are critical for characterizing metathesis products when using the 3rd Generation Catalyst?

- Size-Exclusion Chromatography (SEC): Essential for quantifying molar mass distributions and detecting side products (e.g., oligomers in ROMP) .

- NMR Spectroscopy: ¹H and ¹³C NMR identify regioselectivity in cross-metathesis and monitor olefin conversion.

- DSC/TGA: Assess thermal stability of polymeric products, as residual catalyst can alter decomposition profiles .

Q. How does the 3rd Generation Catalyst address contradictory data in metathesis reaction yields reported across studies?

Discrepancies often arise from solvent purity, trace moisture, or substrate steric effects. To resolve these:

Q. What strategies mitigate undesired radical-radical coupling during ROMP with the 3rd Generation Catalyst?

Radical side reactions can occur in oxygen-contaminated systems. Implement strict inert-atmosphere protocols and add radical scavengers (e.g., TEMPO) post-polymerization. SEC analysis of aliquots quenched with ethyl vinyl ether helps identify coupling events early .

Q. How does the 3rd Generation Catalyst perform in tandem reactions combining metathesis with other catalytic processes?

Its stability in polar media enables sequential reactions, such as ROMP followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, synthesize block copolymers by first polymerizing norbornene derivatives via ROMP, then functionalizing pendant alkynes with azides .

Methodological Notes

- Contradiction Analysis: When replication fails, cross-reference solvent purity (Karl Fischer titration), catalyst lot activity (COA checks), and substrate steric profiles .

- Data Reproducibility: Document exact handling conditions (e.g., glovebox O₂/H₂O levels) and aliquot quenching times, as minor variations significantly impact outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.